2-Methyl-2-(4-methyl-1H-imidazol-1-yl)propanoic acid
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Overview
Description
2-Methyl-2-(4-methyl-1H-imidazol-1-yl)propanoic acid is a compound that features a propanoic acid backbone with a 4-methyl-1H-imidazol-1-yl substituent at the second carbon. This compound is part of the imidazole family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and other industrial fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(4-methyl-1H-imidazol-1-yl)propanoic acid typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(4-methyl-1H-imidazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: Reducing agents can be used to remove oxygen or add hydrogen.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
2-Methyl-2-(4-methyl-1H-imidazol-1-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action for 2-Methyl-2-(4-methyl-1H-imidazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-nitro-1H-imidazol-1-ylacetic acid: This compound has a similar imidazole ring but differs in its substituents.
2-Methyl-2-(4-nitro-1H-imidazol-1-yl)propanoic acid: Another similar compound with a nitro group instead of a methyl group.
Uniqueness
2-Methyl-2-(4-methyl-1H-imidazol-1-yl)propanoic acid is unique due to its specific substituent pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H12N2O2 |
---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
2-methyl-2-(4-methylimidazol-1-yl)propanoic acid |
InChI |
InChI=1S/C8H12N2O2/c1-6-4-10(5-9-6)8(2,3)7(11)12/h4-5H,1-3H3,(H,11,12) |
InChI Key |
OSBUMVWSXVOZSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C=N1)C(C)(C)C(=O)O |
Origin of Product |
United States |
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